molecular formula C15H11BrN4O2 B10880295 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile

4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile

Cat. No.: B10880295
M. Wt: 359.18 g/mol
InChI Key: MQJOOEMLDSHWMF-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile: is a chemical compound with the following structural formula:

C16H17BrN4O\text{C}_{16}\text{H}_{17}\text{BrN}_4\text{O} C16​H17​BrN4​O

benzonitriles , which are aromatic compounds containing a cyano group (–CN) attached to a benzene ring. This compound features a nitro group (–NO₂) and a hydrazine moiety (–NHNH₂) conjugated to the benzene ring.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the condensation of a hydrazine derivative with a bromophenyl ketone. The reaction proceeds through a hydrazone intermediate, followed by cyclization to form the indazole ring system. The specific synthetic route may vary, but the key steps involve:

    Hydrazone Formation: Reaction of the bromophenyl ketone with hydrazine to form the hydrazone intermediate.

    Cyclization: Intramolecular cyclization of the hydrazone to yield the indazole ring system.

    Nitration: Introduction of the nitro group at the appropriate position.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented due to its rarity and specialized applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to form an amino group (–NH₂).

    Substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrazone Formation: Reacts with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions::

    Hydrazine hydrate: Used for hydrazone formation.

    Nitric acid: For nitration.

    Base: Required for cyclization.

Major Products:: The major product is the indazole derivative with the specified substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Research into its pharmacological properties and potential therapeutic uses.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, similar compounds include other indazoles, nitrobenzonitriles, and hydrazine derivatives.

Remember that the availability of analytical data for this compound is limited, and further research is needed to fully explore its properties and applications

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-3-nitrobenzonitrile

InChI

InChI=1S/C15H11BrN4O2/c1-10(12-3-5-13(16)6-4-12)18-19-14-7-2-11(9-17)8-15(14)20(21)22/h2-8,19H,1H3/b18-10+

InChI Key

MQJOOEMLDSHWMF-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.